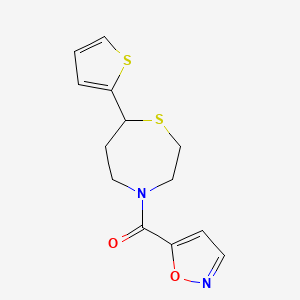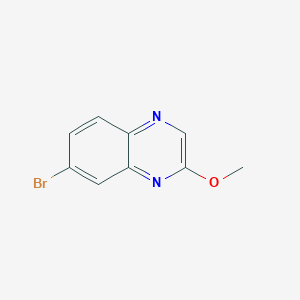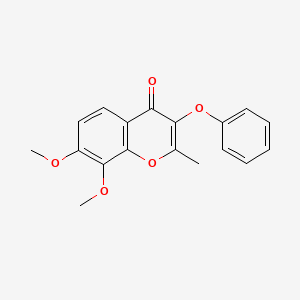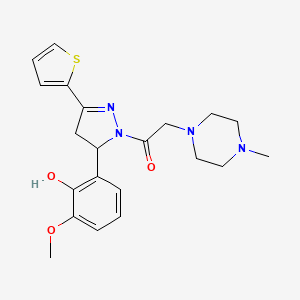![molecular formula C14H13Cl2NO B2540816 2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 610274-29-8](/img/structure/B2540816.png)
2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one" is a pyrrole derivative that is structurally related to several compounds synthesized for various applications, including medicinal chemistry and materials science. The pyrrole core is a common motif in many biologically active compounds and is known for its versatility in chemical reactions and synthesis .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-component reactions, as seen in the synthesis of a related compound, where a one-pot four-component coupling reaction was catalyzed by natural hydroxyapatite . Another method described the base-catalyzed intramolecular cyclization of an aminoacetylenic ketone, which was prepared by cross-coupling of propargylamines with acyl chlorides . Additionally, the synthesis of a key intermediate in the licofelone synthesis involved a novel synthesis of an unstable dihydro-2H-pyrrole, followed by treatment with a bromo ketone and subsequent cyclization using Ag or Au catalysts .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with various substituents influencing the overall geometry and properties of the compound. For instance, the crystal structure of a related compound was solved using direct methods and refined to a final R-factor of 0.085 for 1944 observed reflections, indicating a detailed understanding of the molecular geometry . Single-crystal X-ray diffraction is a common technique used to determine the precise molecular structure of such compounds .
Chemical Reactions Analysis
Pyrrole derivatives can participate in a variety of chemical reactions, which are often influenced by the substituents on the pyrrole ring. The presence of chlorophenyl groups, for example, can affect the reactivity and the types of reactions the compound can undergo. The chemical behavior of these compounds can be further studied through computational studies using density functional theory (DFT), which helps predict spectral and geometrical data .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. The presence of hydrogen bonds, such as C–H⋯O and C–H⋯N interactions, can influence the compound's solubility, melting point, and other physical properties . Theoretical studies, including Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations, provide insights into the intermolecular interactions and potential reactivity of the compound . Additionally, the corrosion inhibition efficiency of these compounds on metal surfaces indicates their potential application in materials science .
科学的研究の応用
Corrosion Inhibition
Pyrrole derivatives, similar to 2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, have been identified as effective corrosion inhibitors. A study elaborated on the synthesis of a new penta-substituted pyrrole derivative, highlighting its potential in protecting steel surfaces against corrosion. The compound's efficiency was attributed to its ability to block the active sites on the steel surface, showcasing its protective capabilities in industrial applications (Louroubi et al., 2019).
Crystal and Molecular Structure
The structural characterization of pyrrole derivatives is crucial for understanding their physical and chemical properties. Research on various carbonyl 2-substituted pyrroles, including derivatives similar to 2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, has been conducted using single-crystal X-ray diffraction. These studies offer insights into the hydrogen bonding patterns and the stability of these compounds, which are essential for their applications in material science and pharmaceuticals (Domagała et al., 2022).
Synthesis and Characterization of Pyrrole Derivatives
The synthesis and characterization of pyrrole derivatives are fundamental for their practical applications. For example, the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an efficient heterogeneous nanocatalyst has been reported, demonstrating a method for preparing compounds with complex structures efficiently. The process's advantages include excellent yields, the use of easily available and less expensive catalysts, and straightforward work-up procedures (Saeidian et al., 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-6-13(14(18)8-15)10(2)17(9)12-5-3-4-11(16)7-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEAMWWSXMABLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)



![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)
![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)



